(1H-1,2,4-Triazol-1-yl)methanol

Description

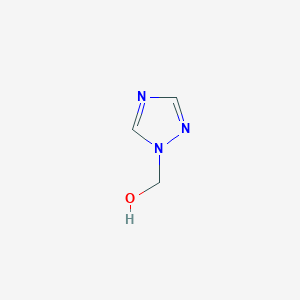

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAKJMHCWUABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364266 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-82-6 | |

| Record name | (1H-1,2,4-Triazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-1,2,4-triazol-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (1H-1,2,4-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1H-1,2,4-triazol-1-yl)methanol, a key heterocyclic compound with significant applications in medicinal chemistry. This document details the synthetic protocol, experimental procedures for characterization, and an exploration of its biological significance, particularly as an antifungal agent.

Introduction

This compound, also known as 1-Hydroxymethyl-1,2,4-triazole, is a pivotal building block in the development of various pharmaceutical agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous drugs, exhibiting a wide array of biological activities. The introduction of a hydroxymethyl group at the N1 position provides a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 74205-82-6 |

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 68-72 °C |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-hydroxymethylation of 1H-1,2,4-triazole with formaldehyde. This reaction proceeds via a nucleophilic addition of the triazole nitrogen to the carbonyl carbon of formaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-1,2,4-Triazole

-

Formaldehyde (37% aqueous solution)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole in deionized water.

-

To this solution, add a stoichiometric excess of a 37% aqueous solution of formaldehyde.

-

Heat the reaction mixture to a temperature between 60-80 °C with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the excess water and formaldehyde under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 2: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | ~5.6 | s | -CH₂- |

| ~7.9 | s | Triazole C-H | ||

| ~8.5 | s | Triazole C-H | ||

| ~6.0 | t | -OH | ||

| ¹³C NMR | DMSO-d₆ | ~65 | -CH₂- | |

| ~145 | Triazole C-H | |||

| ~152 | Triazole C-H |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100 | C-H stretch (aromatic) | Triazole ring |

| ~2900 | C-H stretch (aliphatic) | Methylene (-CH₂-) |

| ~1670 | C=N stretch | Triazole ring |

| ~1500 | N-N stretch | Triazole ring |

| ~1050 | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | m/z (relative intensity, %) | Fragment |

| ESI+ | 100.0451 ([M+H]⁺) | Molecular Ion + H⁺ |

| 70.0403 | [M - CH₂O + H]⁺ |

Biological Significance and Signaling Pathway

This compound serves as a crucial precursor for many antifungal agents. Triazole antifungals are known to inhibit the ergosterol biosynthesis pathway in fungi, which is essential for the integrity of the fungal cell membrane.

Antifungal Mechanism of Action

The primary target of triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, triazole-based drugs lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Spectroscopic Analysis of (1H-1,2,4-Triazol-1-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (1H-1,2,4-Triazol-1-yl)methanol, a heterocyclic compound of interest in pharmaceutical and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the characterization and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectra for this compound, the following data are predicted based on the known spectroscopic characteristics of the 1H-1,2,4-triazole ring and the hydroxymethyl group. These predictions are informed by spectral data of closely related compounds, including 1H-1,2,4-triazole and methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-5 (Triazole ring) |

| ~8.0 | Singlet | 1H | H-3 (Triazole ring) |

| ~5.5 | Singlet | 2H | -CH₂- |

| ~5.0 (broad) | Singlet | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-5 (Triazole ring) |

| ~145 | C-3 (Triazole ring) |

| ~70 | -CH₂- |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (triazole ring) |

| 2950-2850 | Medium | C-H stretch (methylene) |

| 1670-1640 | Medium | C=N stretch (triazole ring) |

| 1550-1500 | Medium | N-N stretch (triazole ring) |

| 1280-1250 | Medium | C-N stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The predicted mass spectral data for this compound under electron ionization (EI) are shown in Table 4.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 99 | 40 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [M - CH₂OH]⁺ |

| 69 | 80 | [M - H₂CO]⁺ |

| 42 | 60 | [N₃H]⁺ |

| 31 | 50 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pasteur pipette and bulb

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Vortex the mixture until the solid is completely dissolved. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a 90° pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. f. Phase the spectrum and perform baseline correction. g. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. h. Integrate the peaks and identify the chemical shifts and multiplicities.

-

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 200 ppm, centered around 100 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. f. Process the FID similarly to the ¹H spectrum. g. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Equipment:

-

This compound (solid)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any moisture and store it in a desiccator. b. Place approximately 1-2 mg of this compound and about 100-200 mg of dry KBr into the agate mortar. c. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into the pellet press die. e. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: a. Place the KBr pellet into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. e. The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Equipment:

-

This compound (solid)

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet

Procedure:

-

Sample Introduction: a. Dissolve a small amount of this compound in a suitable volatile solvent. b. Introduce the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high vacuum of the mass spectrometer. The probe is heated to volatilize the sample.

-

Ionization: a. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. b. This causes the molecules to ionize and fragment.

-

Mass Analysis: a. The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: a. The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major fragment ions.

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps from sample reception to final data interpretation and reporting. This process is visualized in the following diagram.

Chemical and physical properties of (1H-1,2,4-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,4-Triazol-1-yl)methanol is a heterocyclic organic compound incorporating the 1,2,4-triazole ring system. This scaffold is a well-recognized pharmacophore present in a wide array of therapeutic agents, particularly known for its prevalence in antifungal drugs. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of detailed experimental protocols and specific biological data for this exact molecule in publicly accessible literature, this guide also extrapolates general methodologies for the synthesis, purification, and analysis of similar 1,2,4-triazole derivatives, providing a foundational framework for researchers.

Chemical and Physical Properties

This compound, also known as 1-hydroxymethyl-1,2,4-triazole, is a solid at room temperature.[1] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, with a hydroxymethyl group attached to one of the nitrogen atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 68-72 °C | |

| Purity | >95% (commercially available) | [2] |

| InChI | InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2 | [2] |

| InChIKey | WCRAKJMHCWUABB-UHFFFAOYSA-N | [2] |

| SMILES | OCN1C=NC=N1 | [2] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the two protons on the triazole ring and the two protons of the methylene group, as well as a signal for the hydroxyl proton. The chemical shifts of the triazole protons would be in the aromatic region.

-

¹³C NMR: The spectrum would show signals for the two distinct carbons of the triazole ring and the carbon of the methylene group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and N-N stretches of the triazole ring.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 99.0432 (for the monoisotopic mass). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the triazole ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthesis can be proposed based on the reaction of 1,2,4-triazole with formaldehyde.

General Synthesis of this compound

This proposed synthesis involves the nucleophilic addition of 1,2,4-triazole to formaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials and Reagents:

-

1,2,4-Triazole

-

Formaldehyde (aqueous solution, e.g., 37%)

-

A suitable solvent (e.g., water or a lower alcohol)

-

A basic or acidic catalyst (optional, to facilitate the reaction)

Procedure (Hypothetical):

-

Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.

-

Add the formaldehyde solution to the flask.

-

The reaction may proceed at room temperature or require gentle heating. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent would be removed under reduced pressure.

-

The crude product would then be purified.

Purification

Purification of the crude product could likely be achieved by recrystallization or column chromatography.

Recrystallization Protocol (General):

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Caption: General workflow for purification by recrystallization.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the analysis of triazole derivatives.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the triazole ring absorbs (typically around 210-220 nm).

Biological Activity and Signaling Pathways

The 1,2,4-triazole moiety is a key component of many antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

While many derivatives of 1,2,4-triazole exhibit potent antifungal activity, specific studies on the biological activity, enzyme inhibition, or cytotoxicity of this compound are not widely reported in the available literature. It is plausible that this compound could serve as a precursor or a reference compound in the development of more complex and potent antifungal agents.

Caption: General mechanism of action for 1,2,4-triazole antifungals.

Safety and Handling

Conclusion

This compound is a simple derivative of the pharmacologically important 1,2,4-triazole ring system. While its own biological activities are not extensively documented, its structural similarity to the core of many antifungal drugs makes it a compound of interest for researchers in medicinal chemistry and drug development. This guide has summarized the available chemical and physical data and provided a framework for its synthesis and analysis based on general principles for related compounds. Further research is warranted to fully elucidate the specific properties and potential applications of this molecule.

References

Crystal Structure Determination of (1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide

Disclaimer: As of December 2025, a comprehensive crystallographic study for (1H-1,2,4-Triazol-1-yl)methanol is not publicly available. This guide presents a detailed analysis of a closely related and structurally characterized analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate , to provide researchers, scientists, and drug development professionals with a representative technical overview of the crystallographic determination process for this class of compounds.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, have led to the development of numerous therapeutic agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent derivatives.

This technical guide details the synthesis, crystallization, and crystallographic analysis of 1H-1,2,4-triazole-3,5-diamine monohydrate (DATA monohydrate), providing a blueprint for the structural elucidation of related 1,2,4-triazole compounds.

Experimental Protocols

Synthesis of 1H-1,2,4-triazole-3,5-diamine monohydrate

The synthesis of 1H-1,2,4-triazole-3,5-diamine (also known as guanazole) can be achieved through various reported methods. A common approach involves the reaction of dicyandiamide with hydrazine hydrate. For the preparation of the monohydrate crystals, a specific procedure involving sodium perchlorate was reported to facilitate the crystallization of the hydrated form.[4][5]

Materials:

-

3,5-diamino-1,2,4-triazole (Guanazole, DATA)

-

Sodium perchlorate (NaClO₄)

-

Deionized water

Procedure:

-

A solution of 3,5-diamino-1,2,4-triazole and sodium perchlorate is prepared in deionized water.

-

The solution is allowed to slowly evaporate at ambient temperature.

-

Needle-shaped crystals of 1H-1,2,4-triazole-3,5-diamine monohydrate precipitate from the solution.[4][5]

-

The resulting crystals are isolated by filtration, washed with a minimal amount of cold deionized water, and dried under ambient conditions.

It was noted that the evaporation of a pure aqueous solution of DATA typically yields the anhydrous form, suggesting that the presence of sodium perchlorate aids in the formation of the hydrate.[4][5]

Single-Crystal X-ray Diffraction

A suitable single crystal of 1H-1,2,4-triazole-3,5-diamine monohydrate was selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a graphite-monochromated radiation source (e.g., Mo Kα or Cu Kα).

-

Cryo-system for low-temperature data collection.

Data Collection and Processing:

-

The crystal is cooled to the desired temperature.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed, including integration of reflection intensities, scaling, and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Data Presentation

The crystallographic data for 1H-1,2,4-triazole-3,5-diamine monohydrate is summarized in the tables below.[4][5][6]

Table 1: Crystal Data and Structure Refinement for 1H-1,2,4-triazole-3,5-diamine monohydrate.

| Parameter | Value |

| Empirical formula | C₂H₅N₅·H₂O |

| Formula weight | 117.12 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 7.9868(2) Å |

| b | 11.0021(3) Å |

| c | 6.5353(2) Å |

| α | 90° |

| β | 108.753(1)° |

| γ | 90° |

| Volume | 543.74(3) ų |

| Z | 4 |

| Density (calculated) | 1.431 Mg/m³ |

| Absorption coefficient | 1.019 mm⁻¹ |

| F(000) | 248 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 12.63 to 72.43° |

| Reflections collected | 4867 |

| Independent reflections | 1040 [R(int) = 0.027] |

| Completeness to theta = 72.43° | 97.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1040 / 0 / 78 |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.096 |

| R indices (all data) | R1 = 0.036, wR2 = 0.097 |

| Largest diff. peak and hole | 0.16 and -0.16 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1H-1,2,4-triazole-3,5-diamine monohydrate.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C5 | 1.348(2) | C5-N1-N2 | 105.1(1) |

| N1-N2 | 1.381(2) | C3-N2-N1 | 112.1(1) |

| N2-C3 | 1.314(2) | N4-C3-N2 | 111.0(1) |

| C3-N4 | 1.341(2) | C5-N4-C3 | 104.2(1) |

| N4-C5 | 1.325(2) | N1-C5-N4 | 107.6(1) |

| C3-N3 | 1.340(2) | N2-C3-N3 | 124.7(1) |

| C5-N5 | 1.336(2) | N4-C3-N3 | 124.3(1) |

| N4-C5-N5 | 126.8(1) | ||

| N1-C5-N5 | 125.6(1) |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and crystallographic analysis of DATA monohydrate.

Intermolecular Interactions

In the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, the molecules are linked by a network of hydrogen bonds involving the amino groups, the triazole ring nitrogen atoms, and the water molecule.[4][7] This network of interactions is crucial for the stability of the crystal lattice.

Caption: Key hydrogen bonding interactions in the crystal lattice of DATA monohydrate.

Representative Signaling Pathway

1,2,4-triazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] Others have been shown to dually inhibit Tankyrase and PI3K, pathways often dysregulated in cancer.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,4-triazole derivative.

Conclusion

While the specific crystal structure of this compound remains to be elucidated, the detailed analysis of its analogue, 1H-1,2,4-triazole-3,5-diamine monohydrate, provides a valuable framework for understanding the structural characteristics of this important class of compounds. The experimental protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis, crystallization, and structural determination of novel 1,2,4-triazole derivatives. The insights gained from such studies are paramount for the continued development of these compounds for therapeutic and material science applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Triazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the mechanisms of action for triazole-based compounds, a versatile class of molecules with significant applications in medicine and agriculture. We will delve into their roles as antifungal, anticancer, and antibacterial agents, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Antifungal Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary and most well-understood mechanism of triazole antifungal agents is the disruption of the fungal cell membrane's integrity by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway.[1][2]

Core Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals are potent and specific inhibitors of the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or cyp51A/B genes.[3][4][5] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital sterol component that maintains the fluidity and function of the fungal cell membrane.[6]

The mechanism involves the heterocyclic triazole ring of the drug binding to the heme iron atom in the active site of the CYP51 enzyme.[7][8] This interaction blocks the natural substrate, lanosterol, from binding, thereby halting the demethylation step.[5] The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme activity.[6][9]

-

Accumulation of Toxic Sterol Precursors: The blockage leads to the buildup of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt the membrane structure.[9]

This disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[1][2]

Quantitative Data: Antifungal Activity

The potency of triazole compounds is typically measured by their Minimum Inhibitory Concentration (MIC) and IC50 values against various fungal pathogens.

| Compound | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |

| Novel Triazole [I] | Candida albicans (5314) | 0.00625 - 0.05 | - | [10] |

| Novel Triazole [I] | Candida glabrata | 0.00625 - 0.05 | - | [10] |

| Novel Triazole [I] | Cryptococcus neoformans | 0.00625 - 0.05 | - | [10] |

| Fluconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |

| Itraconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |

| Ketoconazole | Candida albicans (CYP51) | - | 0.4 - 0.6 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Objective: To determine the lowest concentration of a triazole compound that inhibits the visible growth of a fungal isolate.

Materials:

-

Triazole compound stock solution (e.g., in DMSO).

-

Sterile 96-well microtiter plates.

-

Fungal isolate (e.g., Candida albicans).

-

Growth medium (e.g., RPMI-1640).

-

Spectrophotometer or plate reader.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Hemocytometer or other cell counting device.

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-

Adjust the suspension to a specific turbidity, typically corresponding to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL, using a spectrophotometer.

-

Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the triazole compound in the 96-well plate.

-

Typically, 100 µL of growth medium is added to wells 2 through 12.

-

Add 200 µL of the starting drug concentration to well 1.

-

Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

-

Well 12 receives 100 µL of sterile medium only to serve as a negative control.

-

-

Incubation:

-

Cover the plate and incubate at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a plate reader to measure optical density (OD).

-

Anticancer Mechanism of Action: A Multifaceted Approach

Unlike their antifungal counterparts, triazole-based compounds exert their anticancer effects through a variety of mechanisms, often by targeting multiple pathways crucial for cancer cell proliferation and survival.[13][14]

Core Mechanisms

-

Enzyme Inhibition: Triazoles can inhibit a range of enzymes that are overactive in cancer cells.[13][15]

-

Aromatase: Letrozole and anastrozole are triazole-based aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. They block the synthesis of estrogens, which fuel the growth of these tumors.[13]

-

Kinases: Many triazole derivatives have been designed to inhibit protein kinases like EGFR, VEGFR, and BRAF, which are key components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.[13][16]

-

Tubulin Polymerization: Some triazoles can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[16]

-

-

Modulation of Signaling Pathways: Triazoles can influence critical intracellular signaling networks. For instance, certain curcumin-triazole hybrids have been shown to suppress the proliferation of lung cancer cells by activating the MAPK pathway while suppressing the NF-κB/STAT3 signaling pathways.[17]

-

Induction of Apoptosis: Many triazole compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2).[18]

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of triazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Target/Pathway | IC50 (µM) | Reference |

| Compound 23 | MCF-7 (Breast) | Thymidylate Synthase | 1.26 | [13] |

| Compound 11 | - | Aromatase | 0.0141 | [13] |

| Compound 5k | A549 (Lung) | MAPK/NF-κB/STAT3 | 2.27 | [17] |

| Compound 4g | HCT-116 (Colon) | APC-Asef | 1.09 | [19] |

| Compound 8c | - | EGFR | 3.6 | [16] |

| Compound 7a | A549 (Lung) | Not specified | 8.67 | [20] |

| TP1-TP7 (series) | B16F10 (Melanoma) | Not specified | 41.12 - 61.11 | [21] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[21][22]

Objective: To measure the cytotoxic effect of a triazole compound on a cancer cell line and determine its IC50 value.

Materials:

-

Triazole compound.

-

Cancer cell line (e.g., A549, MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazole compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for untreated cells (vehicle control) and medium-only (blank).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10-20 µL of the MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antibacterial Mechanism of Action: Multimodal Strategies

Triazole-containing compounds, particularly as part of hybrid molecules, are being explored for their antibacterial properties. They often exhibit multiple modes of action, which can be advantageous in combating drug resistance.[23][24]

Core Mechanisms

-

Inhibition of Essential Enzymes: Triazoles can target key bacterial enzymes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription.[25]

-

Cell Membrane Disruption: Some triazole hybrids can rupture the phospholipid bilayer of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[23]

-

Generation of Reactive Oxygen Species (ROS): Certain compounds can induce the production of intracellular ROS, which causes oxidative stress and damages cellular components like DNA, proteins, and lipids.[23]

-

Inhibition of Biofilm Formation: Triazole hybrids have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[23]

Quantitative Data: Antibacterial Activity

Antibacterial potency is determined by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Bacterial Species | MIC (µg/mL) | Reference |

| Thione-substituted Triazole | Bacillus subtilis | 1.56 | [26] |

| Thione-substituted Triazole | Staphylococcus aureus | 1.56 | [26] |

| Thione-substituted Triazole | Proteus vulgaris | 6.25 | [26] |

| 5-oxo analogue Triazole | Escherichia coli | 3.12 | [26] |

Experimental Protocol: Agar Ditch Method (Diffusion Assay)

The agar ditch (or well) diffusion method is a common technique to screen compounds for antimicrobial activity.[27]

Objective: To qualitatively assess the antibacterial activity of triazole compounds against various bacterial strains.

Materials:

-

Triazole compounds dissolved in a suitable solvent (e.g., DMF, 1,4-Dioxan).

-

Bacterial strains (e.g., E. coli, S. aureus).

-

Nutrient agar plates.

-

Sterile cotton swabs.

-

Sterile cork borer or pipette tip.

-

Bacterial broth culture (e.g., Nutrient Broth).

Procedure:

-

Inoculum Preparation:

-

Grow the test bacteria in a liquid broth until it reaches a desired turbidity (e.g., 0.5 McFarland standard).

-

-

Plate Preparation:

-

Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

-

Well Creation:

-

Use a sterile cork borer to punch uniform wells (ditches) into the agar.

-

-

Compound Application:

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the triazole compound solution into each well.

-

Include a well with only the solvent as a negative control and a well with a standard antibiotic as a positive control.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Collection:

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

-

A larger zone of inhibition indicates greater antibacterial activity. The activity is dependent on the compound's structure, its diffusion capacity in the agar, and the susceptibility of the bacterial strain.[27]

-

References

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]

- 4. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Lung Cancer Activities of 1,2,3-Triazole Curcumin Derivatives via Regulation of the MAPK/NF-κB/STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]

- 26. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Preliminary Biological Screening of (1H-1,2,4-Triazol-1-yl)methanol Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the preliminary biological screening of (1H-1,2,4-triazol-1-yl)methanol derivatives. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate further research and development in this area. The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often serves as a foundational step for creating a diverse library of compounds for biological screening. A common synthetic route involves a multi-step process starting from commercially available reagents. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related to the core topic, have been synthesized and evaluated for their biological activities.[5]

A general synthetic approach may involve the reaction of a starting ketone with a suitable triazole-containing nucleophile, followed by further modifications to introduce various substituents. Microwave-assisted synthesis has also been reported as an efficient method for generating 1,2,4-triazole derivatives.

Below is a generalized workflow for the synthesis of these derivatives.

Antifungal Activity Screening

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[6][7] The preliminary screening of novel this compound derivatives is crucial to identify lead compounds for further development.

Quantitative Data on Antifungal Activity

The antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for various 1,2,4-triazole derivatives against different fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 4a | A. versicolor | - | Ketoconazole | 0.38-1.88 |

| Compound 4b | A. niger | - | Bifonazole | 0.32-0.64 |

| Compound 7b | Candida albicans | 0.063–1 | Fluconazole | 0.5–4 |

| Compound 7e | Fluconazole-resistant C. albicans | 0.063–1 | Fluconazole | >64 |

| Compound IVe | Microsporum lanosum | Potent | Ketoconazole | - |

| Compound IVf | Cryptococcus neoformans | Potent | Fluconazole | - |

| Compound IVi | Aspergillus fumigatus | Potent | - | - |

| Compound IVj | Saccharomyces torulopsis | Potent | - | - |

| Note: Specific MIC values for compounds 4a and 4b were not provided in the source material, but their high sensitivity was noted.[6] Compounds IVe, f, i, and j showed equal or more potent activity than ketoconazole and were markedly superior to fluconazole.[5] |

Experimental Protocol for Antifungal Screening (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

The suspension is then diluted to the final working concentration.

-

-

Preparation of Test Compounds:

-

Stock solutions of the synthesized triazole derivatives are prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compounds are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

Positive (fungus and medium) and negative (medium only) controls are included.

-

The plates are incubated at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Antibacterial Activity Screening

While renowned for their antifungal properties, many 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[1] The screening for antibacterial effects is a critical step in evaluating the broader antimicrobial spectrum of these compounds.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy is also commonly reported as the Minimum Inhibitory Concentration (MIC). Below is a table summarizing the antibacterial activity of selected 1,2,4-triazole derivatives.

| Compound ID | Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |

| Compound 5b | P. fluorescens | 0.4–3.3 | Ampicillin | - |

| Compound 5a | B. subtilis | - | Chloramphenicol | - |

| Compound 5c | E. amylovora | - | - | - |

| Compound 4a | X. campestris | - | - | - |

| Compound Y3 | P. aeruginosa | Higher than Penicillin G | Penicillin G | - |

| Compound Y3 | B. cereus | Similar to Penicillin G | Penicillin G | - |

| Note: A specific MIC range was provided for compound 5b against a range of bacteria.[8] For other compounds, qualitative comparisons were made.[8][9] |

Experimental Protocol for Antibacterial Screening (Disc Diffusion Method)

The disc diffusion method is a widely used preliminary screening technique for antibacterial activity.

-

Preparation of Bacterial Inoculum:

-

Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity matching a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar plate.

-

-

Application of Test Compounds:

-

Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in a suitable solvent.

-

The discs are placed on the surface of the inoculated agar plates.

-

A standard antibiotic disc (e.g., ciprofloxacin) and a solvent control disc are also included.[10]

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

-

Anticancer Activity Screening

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][4] The cytotoxic effects of these compounds are evaluated against various cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer activity is often expressed as the IC50 value, which is the concentration of a compound that inhibits 50% of the cancer cell growth. The table below presents IC50 values for some 1,2,4-triazole derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 7d | Hela | < 12 | Doxorubicin | - |

| Compound 7e | Hela | < 12 | Doxorubicin | - |

| Compound 10a | Hela | 5.6 | Doxorubicin | - |

| Compound 10d | Hela | 9.8 | Doxorubicin | - |

| Compound 10a | MCF-7 | 6.43 | Doxorubicin | - |

| Compound 10d | MCF-7 | 10.2 | Doxorubicin | - |

| Compound 10a | A549 | 21.1 | Doxorubicin | - |

| Compound 10d | A549 | 16.5 | Doxorubicin | - |

| Compound 7f | HepG2 | 16.782 | - | - |

| Compound 7d | HepG2 | 39.667 | - | - |

Data for compounds 7d, 7e, 10a, and 10d were reported against Hela, MCF-7, and A549 cell lines.[2] Data for compounds 7f and 7d against HepG2 are also included.[11]

Experimental Protocol for Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[2]

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, Hela, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[2]

-

Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

-

Treatment with Test Compounds:

-

The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

-

The cells are treated with these different concentrations and incubated for a specified period (e.g., 48 hours).

-

-

MTT Assay:

-

After incubation, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Data Analysis:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary biological screening of novel compounds.

This guide provides a foundational understanding of the processes involved in the preliminary biological evaluation of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secure Verification [radar.ibiss.bg.ac.rs]

- 9. Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains [aabu.edu.jo]

- 10. microbiologyjournal.org [microbiologyjournal.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Toxicological Profile and Safety Assessment of (1H-1,2,4-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the toxicological profile and a detailed strategy for the safety assessment of (1H-1,2,4-Triazol-1-yl)methanol. Given the limited direct toxicological data on this specific molecule, this document leverages data from its core chemical moiety, 1,2,4-triazole, a well-studied metabolite of numerous triazole fungicides. This approach is grounded in established principles of chemical safety assessment, where data from structurally similar compounds inform the evaluation of a novel substance.

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients, particularly antifungal agents.[1][2] Its structure, featuring a triazole ring, is a common pharmacophore. Understanding its toxicological profile is paramount for ensuring the safety of manufacturing personnel, end-users of the final drug products, and the environment.

Due to its role as a potential metabolite and manufacturing intermediate, a thorough safety assessment is not just a regulatory requirement but a critical step in the drug development process. The U.S. Food and Drug Administration (FDA) provides clear guidance on when and how to identify and characterize drug metabolites to evaluate their nonclinical toxicity.[3][4]

Toxicological Profile: Leveraging Data from 1,2,4-Triazole

In the absence of a complete toxicological dossier for this compound, we turn to the extensive data available for 1,2,4-triazole. This is a scientifically justified starting point, as the toxicological properties are often dictated by the core chemical scaffold. 1,2,4-triazole is a known metabolite of several triazole fungicides and has been subject to extensive toxicological evaluation.[5]

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For 1,2,4-triazole, the following values have been reported:

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1648 mg/kg bw | [5] |

| Rat | Dermal | 3129 mg/kg bw | [5] |

| Rabbit | Dermal | >200 and <2000 mg/kg bw | [5] |

Interpretation: These results indicate that 1,2,4-triazole has moderate acute toxicity when administered orally and dermally.[5] Clinical signs observed at high doses included sedation, breathing disorders, and ataxia.[6]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). In a combined sub-chronic toxicity and neurotoxicity screening study in rats, effects observed at high doses of 1,2,4-triazole included decreased body weight and histopathological changes in the brain and testes.[6]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproduction and normal development is a critical safety endpoint. For 1,2,4-triazole, developmental effects were observed in rats, but typically at doses that also caused maternal toxicity.[7] A two-generation reproductive toxicity study in rats identified a NOAEL for reproductive toxicity at 250 ppm, equivalent to 16 mg/kg bw/day, based on an increase in abnormal sperm at higher doses.[5]

Genotoxicity

Genotoxicity assays are performed to assess the potential of a chemical to cause DNA damage, which can lead to mutations and cancer. 1,2,4-triazole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has generally been found to be non-genotoxic.[5]

Carcinogenicity

While no specific carcinogenicity studies for 1,2,4-triazole were submitted for some evaluations, it is considered unlikely to be carcinogenic at anticipated exposure levels due to its lack of genotoxicity and the absence of pre-neoplastic changes at high doses in other studies.[5]

A Strategic Framework for the Safety Assessment of this compound

The safety assessment of this compound should follow a tiered, evidence-based approach, guided by internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[8][9] This ensures data quality, reduces animal usage, and provides a comprehensive understanding of the potential hazards.

References

- 1. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. fao.org [fao.org]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. oecd.org [oecd.org]

- 9. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

(1H-1,2,4-Triazol-1-yl)methanol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1H-1,2,4-Triazol-1-yl)methanol. Due to the limited availability of specific quantitative data in public literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its determination. Furthermore, standard methodologies for assessing the stability of this compound under various stress conditions are outlined, in line with established pharmaceutical industry guidelines.

Core Compound Information

This compound, with the molecular formula C₃H₅N₃O, is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a hydroxymethyl group. This structure imparts a polar nature to the molecule, which is a key determinant of its physical and chemical properties. The presence of the hydroxyl group and the nitrogen atoms in the triazole ring allows for hydrogen bonding, suggesting its potential for solubility in polar solvents.

Predicted Solubility Profile

Based on its molecular structure and the general solubility characteristics of similar triazole derivatives, a qualitative solubility profile for this compound can be predicted. The "like dissolves like" principle suggests a higher affinity for polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents can effectively solvate the polar regions of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The lack of polar functional groups in these solvents results in weak interactions with the highly polar this compound. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard laboratory procedures.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved to confirm saturation.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Studies: Methodologies

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

1. Hydrolytic Stability:

-

Protocol: Dissolve this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) solutions.

-

Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

Analysis: At various time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Oxidative Stability:

-

Protocol: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Store the solution at room temperature for a defined duration.

-

Analysis: Monitor the sample at intervals using HPLC to assess the extent of degradation.

3. Photostability:

-

Protocol: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: Keep a parallel set of samples protected from light.

-

Analysis: Compare the light-exposed samples to the control samples to determine the extent of photodegradation.

4. Thermal Stability:

-

Protocol: Subject the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).

-

Conditions: Maintain the temperature for a set period.

-

Analysis: Analyze the sample for any degradation using HPLC and other appropriate analytical techniques.

Long-Term and Accelerated Stability Testing

Formal stability studies are conducted to propose a shelf-life for the drug substance.

| Study Type | Storage Condition | Minimum Duration at Submission |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Store a sufficient quantity of at least three primary batches of this compound in the specified long-term and accelerated stability chambers.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated analytical methods.

-

The data collected is used to establish a re-test period or shelf life for the substance.

Conclusion

The Architect's Ring: A Technical Guide to the Historical Development of 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. Its unique electronic and structural features allow for diverse interactions with biological targets. This technical guide provides an in-depth exploration of the historical evolution of synthetic methodologies to construct this vital heterocyclic ring system, from foundational named reactions to modern, efficient catalytic approaches.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

The late 19th and early 20th centuries saw the development of the first reliable methods for synthesizing the 1,2,4-triazole ring. These seminal reactions, while often requiring harsh conditions, laid the groundwork for all subsequent advancements in the field.

The Pellizzari Reaction (1911)

First reported by Guido Pellizzari, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[1] The reaction typically requires high temperatures (often exceeding 200°C) and can be performed neat or in a high-boiling solvent.[1]

Reaction Mechanism:

The reaction proceeds via the initial nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon. Subsequent cyclization and dehydration steps lead to the formation of the aromatic 1,2,4-triazole ring.[2][3]

Experimental Protocols & Data:

While effective, the traditional Pellizzari reaction can be limited by long reaction times and low yields.[2] Modern modifications, particularly the use of microwave irradiation, have significantly improved efficiency.[4][5]

Table 1: Quantitative Data for the Pellizzari Reaction

| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Conditions | Product | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h (neat) | 3,5-Diphenyl-1,2,4-triazole | Moderate to Good | [4] |

| Substituted Amide | Substituted Hydrazide | Microwave Irradiation (MW) | 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 97% (MW) vs. 78% (Conventional) | [4] |

Detailed Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

-

Materials: Benzamide, Benzoylhydrazide, high-boiling solvent (e.g., nitrobenzene or diphenyl ether) or neat conditions.

-

Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. If using a solvent, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with stirring.

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

If performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

-

The Einhorn-Brunner Reaction (1905/1914)

Described initially by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid.[6][7]

Reaction Mechanism:

The reaction is an acid-catalyzed condensation that proceeds through the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the triazole ring.[6] A key feature is its regioselectivity with unsymmetrical diacylamines; the acyl group from the stronger corresponding carboxylic acid preferentially resides at the 3-position of the resulting 1,2,4-triazole.[6][8]

Experimental Protocols & Data:

The Einhorn-Brunner reaction is a versatile method applicable to a range of diacylamines and hydrazines.[6]

Table 2: Quantitative Data for the Einhorn-Brunner Reaction

| Diacylamine (Imide) | Hydrazine | Conditions | Product | Yield (%) | Reference |

| Dibenzamide | Phenylhydrazine | Glacial Acetic Acid, reflux, 4h | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [6] |

| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Glacial Acetic Acid | Regioselective formation of one isomer | Varies | [9] |

Detailed Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole [6]

-

Reactants: Dibenzamide (1 equivalent), Phenylhydrazine (1.1 equivalents), Glacial Acetic Acid (solvent).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.

-

The reaction mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol.

-

The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

-

Modern Synthetic Strategies

Building upon the classical foundations, modern organic synthesis has introduced a variety of more efficient, milder, and versatile methods for constructing the 1,2,4-triazole ring. These approaches often utilize catalytic systems and offer greater control over substitution patterns and functional group tolerance.

Cycloaddition Reactions